molecular formula C18H18N2O4S2 B3007438 (3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone CAS No. 1788771-54-9

(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone

Cat. No. B3007438
CAS RN: 1788771-54-9
M. Wt: 390.47
InChI Key: OKWOYXRERDEMFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecule’s structure is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, a five-membered nitrogen heterocycle, is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The development of efficient methodologies for the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives has been explored through three-component reactions. Such reactions exhibit excellent functional group tolerance and efficiency, indicating the role of similar compounds in synthesizing diverse heterocyclic structures, which are essential in pharmaceuticals and materials science (Cui, Zhu, Li, & Cao, 2018).

Corrosion Inhibition

Compounds with similar structural features have been studied for their potential as corrosion inhibitors. For instance, synthesized organic compounds have shown effectiveness in preventing mild steel corrosion in acidic media, highlighting their potential in industrial applications to enhance material longevity and reduce maintenance costs (Singaravelu & Bhadusha, 2022).

Electrocatalysis and Electrochemical Sensing

Research into the electrochemical properties of structurally related diuretics has led to the development of voltammetric methods for their determination. This indicates the potential for using similar compounds in electrocatalysis and as sensors in pharmaceutical formulations and biological samples, showcasing the importance of such molecules in analytical chemistry (Barroso, Alonso, & Jiménez, 1995).

Antimicrobial and Anti-inflammatory Applications

Novel pyrazoline derivatives, including those with furan moieties, have been synthesized and shown to possess significant anti-inflammatory and antibacterial activities. This suggests the potential of similar compounds in the development of new therapeutic agents, highlighting their importance in drug discovery and medicinal chemistry (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).

Future Directions

The compound could potentially be explored for various applications in medicinal chemistry given the presence of the pyrrolidine ring, which is a common feature in many biologically active compounds .

properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(2-methyl-1,3-benzothiazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-12-19-16-5-4-13(9-17(16)25-12)18(21)20-7-6-15(10-20)26(22,23)11-14-3-2-8-24-14/h2-5,8-9,15H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWOYXRERDEMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(C3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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